DDR1-IN-1 dihydrochloride
描述
Solubility
| Solvent | Solubility (25°C) | Source |
|---|---|---|
| Dimethyl sulfoxide | >50 mg/mL | |
| Ethanol | ~4 mg/mL | |
| Water | <1 mg/mL (insoluble) |
Stability
- Thermal stability : Stable at -20°C for ≥2 years when stored desiccated . Degrades at temperatures >40°C .
- Photostability : Susceptible to photodegradation under UV light; requires storage in amber vials .
- pH stability : Stable in aqueous solutions at pH 4–8 for ≤24 hours; hydrolyzes rapidly under strongly acidic (pH <2) or alkaline (pH >10) conditions .
Spectroscopic Characterization (NMR, MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
Fourier-Transform Infrared (FT-IR) Spectroscopy
- Peaks at 1654 cm⁻¹ (amide C=O stretch) and 1120 cm⁻¹ (C-F stretch) confirm functional groups .
属性
分子式 |
C30H31F3N4O3.2HCl |
|---|---|
分子量 |
625.51 |
同义词 |
N-[3-[(2,3-Dihydro-2-oxo-1H-indol-5-yl)oxy]-4-methylphenyl]-4-[(4-ethyl-1-piperazinyl)methyl]-3-(trifluoromethyl)benzamide dihydrochloride |
产品来源 |
United States |
科学研究应用
Cancer Research
DDR1-IN-1 has been extensively studied for its potential in cancer therapy:
- Colorectal Cancer : Studies indicate that combining DDR1-IN-1 with PI3K/mTOR inhibitors enhances the inhibition of colorectal cancer cell lines . This suggests a synergistic effect that could be leveraged for more effective treatment regimens.
- Osteosarcoma : Research has shown that DDR1-IN-1 inhibits integrin-induced autophosphorylation in osteosarcoma cell lines, indicating its potential to disrupt tumor growth and metastasis .
Fibrosis
In models of fibrotic disease, DDR1-IN-1 has demonstrated therapeutic effects:
- Cardiometabolic Disease : Deletion or inhibition of DDR1 has been shown to ameliorate fibrosis and promote metabolic activity in adipose tissues . This highlights the compound's potential in treating conditions characterized by excessive fibrotic response.
Neurodegenerative Diseases
Recent findings suggest that DDR1 plays a role in neurodegeneration:
- Alzheimer's Disease : Inhibition of DDR1 has been linked to reduced levels of neurotoxic proteins and inflammation in models of Alzheimer's disease . This positions DDR1-IN-1 as a candidate for further exploration in neuroprotective therapies.
Table 1: Summary of Key Studies Involving this compound
| Study Reference | Disease Model | Key Findings |
|---|---|---|
| Piyush B et al., Nat Commun (2021) | Breast Cancer | Demonstrated that DDR1 influences stem cell differentiation via ECM interactions. |
| Adria et al., Mol Metab (2020) | Cardiometabolic Disease | Showed that DDR1 deletion reduces fibrosis and enhances metabolic rate. |
| Romayor et al., Sci Rep (2020) | Liver Metastasis | Silencing of DDR1 reduced liver metastasis in colon carcinoma models. |
| Vehlow et al., Cell Rep (2019) | Glioblastoma | Found that DDR1 modulation affects therapy sensitivity through interaction with key signaling complexes. |
相似化合物的比较
Key Compounds and Selectivity Profiles
The table below summarizes DDR1-IN-1 dihydrochloride and its analogues based on IC50 values, selectivity, and functional outcomes:
Structural and Mechanistic Insights
- DDR1-IN-1 vs. Imatinib : Both bind the DDR1 FGD-out conformation, but DDR1-IN-1 lacks hydrogen bonding with Thr701, reducing affinity for off-target kinases like ABL. This structural difference enhances DDR1 selectivity compared to imatinib .
- DDR1-IN-1 vs. Ponatinib : Ponatinib exhibits 10-fold greater potency (IC50 = 9 nM) but targets DDR1 and DDR2 equally, limiting its use in DDR1-specific contexts .
- DDR1-IN-1 vs. DDR1-IN-4 : DDR1-IN-4 shows superior selectivity (65-fold) due to optimized interactions with DDR1’s hinge region, making it preferable for studies requiring minimal DDR2 cross-reactivity .
Functional Outcomes and Therapeutic Implications
- Anti-Proliferative Limitations : this compound reduces DDR1 phosphorylation but fails to inhibit cancer cell proliferation in isolation, highlighting the need for combination therapies (e.g., with MEK or BRAF inhibitors) .
- Synergistic Effects : In thyroid cancer models, DDR1-IN-1 combined with insulin receptor (IR) inhibitors suppresses IGF-2/IR-A signaling, demonstrating additive anti-tumor effects .
- Structural Analogues : Seven derivatives of DDR1-IN-1 were synthesized to explore chemical modifications. Results emphasized the necessity of specific ether bridges and tail groups for maintaining DDR1 affinity .
准备方法
Synthetic Route Summary
Starting Materials and Protection: The synthesis begins with intermediates such as compounds 8 and 9, which are protected using di-tert-butyl dicarbonate ((Boc)2O) to yield compounds 10 and 11. This protection step is critical to prevent side reactions during subsequent transformations.
Alkylation and Carbonyl-Extrusion: Protected intermediates 10–14 undergo alkylation to introduce necessary substituents, followed by a carbonyl-extrusion reaction to convert these into compounds 15–19. These transformations enable the construction of the core scaffold with appropriate functional groups for DDR1 binding.
Deprotection and Coupling: The Boc groups are removed by treatment with hydrochloric acid, yielding intermediates 20–24. These intermediates are then coupled with 5-bromopyrimidine via Buchwald–Hartwig amination to afford compounds 25–29. This coupling is essential for introducing the pyrimidinyl moiety, which contributes to the binding affinity and selectivity of the inhibitor.
Hydrolysis and Final Assembly: Ester 27 is hydrolyzed to the corresponding acid 30, which is further reacted with compound 31 to produce the final DDR1-IN-1 derivatives (7c–n). The final compounds incorporate structural features optimized for DDR1 ATP-binding pocket interaction.
Key Reaction Conditions and Yields
| Step | Reaction Type | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Protection of 8 and 9 | Boc protection | (Boc)2O, standard conditions | Not specified | Protects amine groups |
| Alkylation of 10 | Alkylation | Alkylating agents, base | Not specified | Introduces alkyl substituents |
| Carbonyl-extrusion | Carbonyl-extrusion reaction | Specific reagents for extrusion | Not specified | Converts intermediates 10–14 to 15–19 |
| Deprotection | Acidic deprotection | HCl treatment | Not specified | Removes Boc groups |
| Buchwald–Hartwig amination | Coupling with 5-bromopyrimidine | Pd catalyst, base, solvent | Not specified | Forms C-N bond with pyrimidine |
| Hydrolysis of ester 27 | Ester hydrolysis | Base or acid hydrolysis | Not specified | Converts ester to acid 30 |
| Final coupling with 31 | Amide bond formation | Coupling reagents (e.g., EDC, HOBt) | 11–60% | Final assembly of DDR1-IN-1 derivatives |
Note: Specific reagents, solvents, temperatures, and times are detailed in the original synthetic schemes but are not explicitly provided in the summary.
Structural Optimization Insights
Modifications such as moving the nitrogen atom out of the isoindoline ring (e.g., compound 7d) improved binding affinity by enabling better hydrogen bonding interactions with key DDR1 residues like Met704 and Thr701.
Some derivatives (7a and 7b) lost DDR1 inhibitory activity due to poor fit in the ATP-binding pocket, highlighting the importance of precise scaffold design for activity.
The presence of trifluoromethyl groups and heterocyclic amines (e.g., piperazine moieties) contribute to the selectivity and potency of DDR1-IN-1 compounds.
Analytical and Characterization Data
Nuclear Magnetic Resonance (NMR): Detailed ^1H NMR spectra for various derivatives (7c, 7d, 7g, etc.) confirm the structural integrity and stereochemistry of the synthesized compounds.
Optical Rotation: Specific optical rotations ([α]D) are reported for enantiomeric compounds, indicating stereochemical purity and configuration.
Biological Activity Correlation: Computational docking and biological assays demonstrated that compounds fitting well into the DDR1 ATP-binding pocket exhibit potent inhibitory activity, while those with poor interactions show diminished activity.
Summary Table of Selected DDR1-IN-1 Derivatives Preparation and Activity
| Compound | Key Structural Feature | Preparation Notes | Yield (%) | DDR1 IC50 (nM) | Comments |
|---|---|---|---|---|---|
| 7a | Isoindoline scaffold | Modified from 6, lost DDR1 activity | Not specified | Inactive | Poor ATP pocket fit |
| 7b | Isoindoline with methylene moiety | Similar to 7a, weak HB with Met704 | Not specified | Inactive | Weak binding |
| 7c | Nitrogen moved out of isoindoline | Synthesized via described route | 60 | Active | Improved DDR1 binding |
| 7d | Enantiomer of 7c | Similar procedure as 7c | 60 | Active | Better predicted binding |
| 7g | Alkylated derivative | Similar procedure, lower yield | 35 | Active | Moderate yield |
| 7h | Propyl substituted derivative | Similar procedure, low yield | 11 | Active | Low yield, active |
Research Findings on this compound Preparation
The synthetic approach emphasizes protecting group strategies, selective functionalization, and palladium-catalyzed amination reactions to assemble the complex molecule with high specificity.
The preparation method allows for structural diversity enabling SAR (structure-activity relationship) studies to optimize DDR1 inhibition and minimize off-target effects.
The final dihydrochloride salt form enhances compound stability and solubility, suitable for biological evaluation.
常见问题
Q. What are the molecular properties and selectivity profile of DDR1-IN-1 dihydrochloride, and how do these inform experimental design?
Answer: this compound is a selective inhibitor of discoidin domain receptor 1 (DDR1), with an IC50 of 105 nM for DDR1 and 413 nM for DDR2, indicating moderate selectivity toward DDR1 . Its molecular formula (C30H33Cl2F3N4O3) and molecular weight (625.51 g/mol) are critical for calculating molar concentrations in assays. Researchers should validate selectivity using parallel kinase profiling or comparative IC50 determinations against DDR2 and other off-target kinases. Storage conditions (-20°C for powder, -80°C for solutions) must be strictly followed to prevent degradation .
Q. What methodological steps ensure reproducibility in this compound-based kinase inhibition assays?
Answer:
- Solution preparation: Use anhydrous DMSO for stock solutions (e.g., 10 mM), followed by dilution in assay buffer to avoid solvent-induced artifacts.
- Kinase activity assays: Employ time-resolved fluorescence resonance energy transfer (TR-FRET) or ADP-Glo™ kinase assays with collagen IV as the DDR1 activator. Include controls for solvent (DMSO) and baseline kinase activity.
- Data normalization: Express inhibition as a percentage of maximal kinase activity (collagen IV-stimulated) and unstimulated (baseline) conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s efficacy across different cell lines or models?
Answer: Discrepancies may arise from variations in DDR1 expression levels, cross-talk with other receptors (e.g., IGF-IR), or off-target effects. To address this:
- Quantify DDR1 expression: Use Western blotting or qPCR to correlate inhibitor efficacy with receptor abundance.
- Combine with genetic knockdown: Validate pharmacological effects by comparing results with siRNA-mediated DDR1 silencing .
- Assess pathway crosstalk: Co-treat with inhibitors of overlapping pathways (e.g., IGF-IR inhibitors) to isolate DDR1-specific effects .
Q. What structural features of this compound underlie its selectivity, and how can this inform analog design?
Answer: DDR1-IN-1 binds the "DFG-out" conformation of DDR1, forming hydrogen bonds with hinge residues (e.g., Met704) and hydrophobic interactions with the gatekeeper residue (Thr701). Its ether bridge displaces the P-loop in DDR1, reducing affinity for DDR2 and ABL kinases. Analog design should prioritize:
Q. How should researchers design experiments to evaluate this compound in combination therapies for cancer?
Answer:
- Synergy screening: Use matrix-based dose-response assays (e.g., Chou-Talalay method) to test combinations with MEK inhibitors or BET bromodomain inhibitors (e.g., JQ1), which co-target downstream vulnerabilities like c-Myc .
- Functional endpoints: Measure apoptosis (Annexin V/PI staining), proliferation (BrdU incorporation), and migration (scratch/wound healing assays) in 3D collagen matrices to mimic in vivo conditions .
- In vivo validation: Use xenograft models with DDR1-overexpressing tumors, monitoring drug synergy via bioluminescence imaging and immunohistochemical analysis of pathway biomarkers .
Q. What experimental strategies validate this compound’s target engagement in cellular models?
Answer:
- Phosphorylation assays: Detect collagen IV-induced DDR1 autophosphorylation (e.g., Tyr513) via immunoblotting. Pretreatment with DDR1-IN-1 should reduce phosphorylation in a dose-dependent manner .
- Cellular thermal shift assays (CETSA): Monitor thermal stabilization of DDR1 in lysates or live cells after inhibitor treatment to confirm direct binding .
- Rescue experiments: Overexpress wild-type DDR1 or a kinase-dead mutant (e.g., DDR1/K618A) to confirm that biological effects (e.g., migration inhibition) are DDR1-dependent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
